molecular formula C12H8N2O B2406938 5-Phenoxypyridine-2-carbonitrile CAS No. 75580-03-9

5-Phenoxypyridine-2-carbonitrile

Cat. No. B2406938
Key on ui cas rn: 75580-03-9
M. Wt: 196.209
InChI Key: UQLUIDMQSVTQBW-UHFFFAOYSA-N
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Procedure details

Name
ON=Cc1ccc(Oc2ccccc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[c:12]1[cH:13][cH:14][c:15]([CH:18]=[N:19][OH:20])[n:16][cH:17]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[O:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[c:12]1[cH:13][cH:14][c:15]([C:18]#[N:19])[n:16][cH:17]1

Inputs

Step One
Name
ON=Cc1ccc(Oc2ccccc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ON=Cc1ccc(Oc2ccccc2)cn1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
N#Cc1ccc(Oc2ccccc2)cn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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